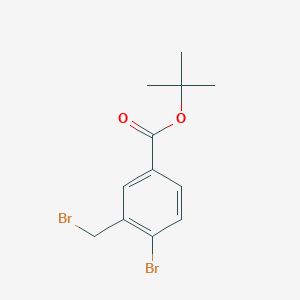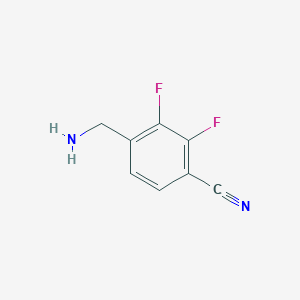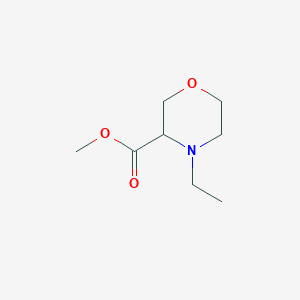![molecular formula C11H21NO B13007698 7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B13007698.png)
7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-dimethyl-N-propyl-2-oxabicyclo[320]heptan-6-amine is a bicyclic amine compound with a unique structure that includes an oxabicycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine typically involves the following steps:
Formation of the bicyclic ring: This can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the amine group: The amine group can be introduced through nucleophilic substitution reactions.
Alkylation: The final step involves the alkylation of the amine group with a propyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine
- 7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol
Uniqueness
7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine is unique due to the presence of the propyl group attached to the amine, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this specific substituent.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine |
InChI |
InChI=1S/C11H21NO/c1-4-6-12-9-8-5-7-13-10(8)11(9,2)3/h8-10,12H,4-7H2,1-3H3 |
InChI Key |
LNKAEQDCFIAODV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1C2CCOC2C1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,5s,6aS)-5-Methoxyoctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B13007620.png)



![1,3,7-Trimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B13007633.png)
![3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B13007637.png)
![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13007642.png)
![6-Bromo-4-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13007650.png)
![Bicyclo[3.1.1]heptan-3-amine](/img/structure/B13007659.png)

![3-[2-(3,4-Dimethoxyphenyl)-7-methylimidazo-[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13007691.png)


![2-[3-(Benzyloxy)cyclobutyl]ethan-1-ol](/img/structure/B13007716.png)
